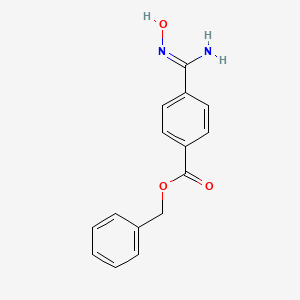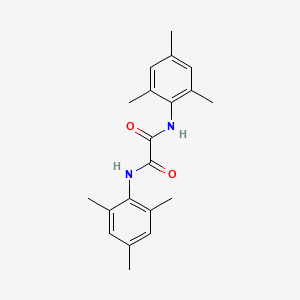
4-chloro-N-(4-methylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(4-methylcyclohexyl)aniline: is a chemical compound with the following structure:
CC1CCC(C1)NC2=CC=C(C=C2)Cl
(CAS Number: 1036478-57-5). It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. Traditionally challenging to access, this hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(4-methylcyclohexyl)aniline involves the reaction of 4-chloronitrobenzene with 4-methylcyclohexylamine. The nitro group is reduced to an amino group using a reducing agent (e.g., tin and hydrochloric acid). The resulting compound is then purified to obtain the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification techniques, and safety protocols ensures efficient production.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: 4-chloro-N-(4-methylcyclohexyl)aniline can undergo nucleophilic substitution reactions at the chlorine atom. Common reagents include amines or other nucleophiles.
Reduction Reactions: Reduction of the nitro group to an amino group is a crucial step in its synthesis.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Major Products:: The major product formed from the substitution reaction is the corresponding substituted aniline. The reduction reaction yields 4-amino-N-(4-methylcyclohexyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-methylcyclohexyl)aniline finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For creating complex molecules.
Materials Science: In the design of functional materials.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Vergleich Mit ähnlichen Verbindungen
4-chloro-N-(4-methylcyclohexyl)aniline is unique due to its hindered amine motif. Similar compounds include p-chloroaniline (CAS Number: 106-47-8) and 4-chloro-N-methylaniline (CAS Number: 932-96-7) . their structures lack the cyclohexyl substituent, differentiating them from our compound.
Eigenschaften
Molekularformel |
C13H18ClN |
|---|---|
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
4-chloro-N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
QEMKWGANODLPJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)




![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)

![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)


